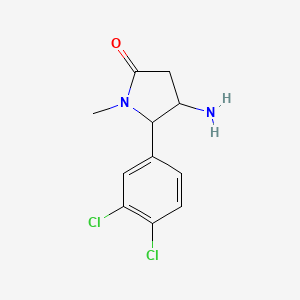![molecular formula C12H21NO2S B13273847 [(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]acetic acid](/img/structure/B13273847.png)
[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]acetic acid is a chemical compound with the molecular formula C12H21NO2S It is known for its unique structure, which includes a quinolizidine ring system and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]acetic acid typically involves the reaction of quinolizidine derivatives with sulfanylacetic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The process may also involve steps such as hydrogenation and purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-pressure hydrogenation and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[(Octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinolizidine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used under anhydrous conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinolizidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(Octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The quinolizidine ring system may interact with neurotransmitter receptors, while the sulfanylacetic acid moiety can modulate enzyme activity. These interactions can lead to various biological effects, including modulation of signal transduction pathways and alteration of cellular functions.
Comparison with Similar Compounds
Similar Compounds
- [(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid
- [(Octahydro-2H-quinolizin-1-ylmethyl)thio]propionic acid
- [(Octahydro-2H-quinolizin-1-ylmethyl)thio]butyric acid
Uniqueness
[(Octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]acetic acid is unique due to its specific combination of a quinolizidine ring and a sulfanylacetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H21NO2S |
|---|---|
Molecular Weight |
243.37 g/mol |
IUPAC Name |
2-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethylsulfanyl)acetic acid |
InChI |
InChI=1S/C12H21NO2S/c14-12(15)9-16-8-10-4-3-7-13-6-2-1-5-11(10)13/h10-11H,1-9H2,(H,14,15) |
InChI Key |
ILNNSEOHNOANCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCC(C2C1)CSCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetonitrile](/img/structure/B13273769.png)
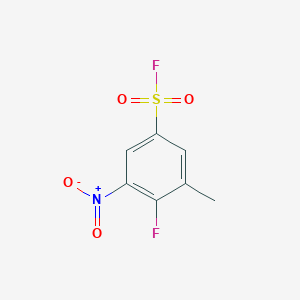
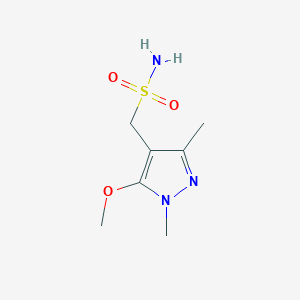
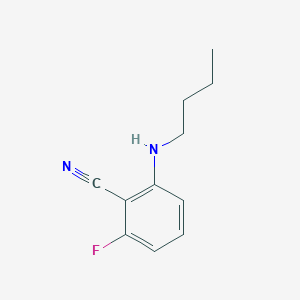
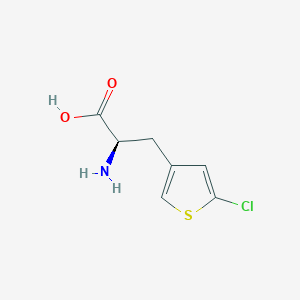
![[5-(Propan-2-yl)-1,3-oxazol-4-yl]methanamine](/img/structure/B13273793.png)
amine](/img/structure/B13273795.png)
![2-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B13273799.png)


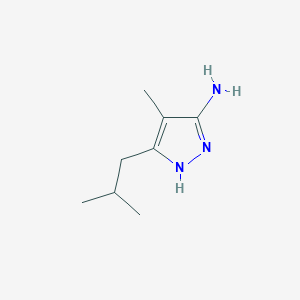
![(5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13273824.png)

